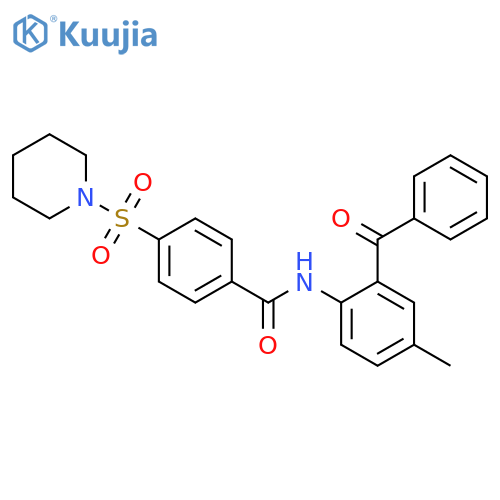Cas no 313224-94-1 (N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide)

313224-94-1 structure
商品名:N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide
- BIM-0032512.P001
- 313224-94-1
- AKOS003628204
- N-(2-benzoyl-4-methylphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
- VU0488180-1
- Oprea1_225179
- CBMicro_032629
- AB00666701-01
- F0012-0439
- N-(2-benzoyl-4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide
- N-(2-benzoyl-4-methylphenyl)-4-(piperidinosulfonyl)benzamide
-
- インチ: 1S/C26H26N2O4S/c1-19-10-15-24(23(18-19)25(29)20-8-4-2-5-9-20)27-26(30)21-11-13-22(14-12-21)33(31,32)28-16-6-3-7-17-28/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30)
- InChIKey: IBGCWVBQPCUDBJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=CC=C(C)C=C2C(C2C=CC=CC=2)=O)=O)=CC=1)(N1CCCCC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 462.16132849g/mol
- どういたいしつりょう: 462.16132849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 6
- 複雑さ: 773
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 91.9Ų
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0012-0439-20μmol |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0012-0439-10μmol |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0012-0439-3mg |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0012-0439-10mg |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| A2B Chem LLC | BA60717-5mg |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 5mg |
$272.00 | 2024-04-20 | ||
| Life Chemicals | F0012-0439-5μmol |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0012-0439-100mg |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
| Life Chemicals | F0012-0439-75mg |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
| Life Chemicals | F0012-0439-1mg |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0012-0439-5mg |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide |
313224-94-1 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide 関連文献
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
3. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
313224-94-1 (N-(2-benzoyl-4-methylphenyl)-4-(piperidine-1-sulfonyl)benzamide) 関連製品
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
